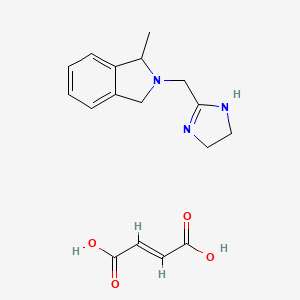![molecular formula C15H14N2O3S B12357140 5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12357140.png)
5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4-Dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methylthiophene-3-carboxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
5-(3,4-Dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thioethers or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products
科学研究应用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of 5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The compound’s effects on cellular signaling pathways, such as the MAPK and PI3K/Akt pathways, contribute to its biological activity .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Pyrido[2,3-d]pyrimidine: Exhibits a range of biological activities, including antimicrobial and anti-inflammatory effects.
Thieno[3,2-d]pyrimidine: Studied for its potential in treating various diseases due to its diverse biological activities.
Uniqueness
5-(3,4-Dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of a thieno[2,3-d]pyrimidine core with a 3,4-dimethoxyphenyl group, which enhances its biological activity and potential therapeutic applications. Its versatility in undergoing various chemical reactions also makes it a valuable compound for further research and development .
属性
分子式 |
C15H14N2O3S |
|---|---|
分子量 |
302.4 g/mol |
IUPAC 名称 |
5-(3,4-dimethoxyphenyl)-2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c1-8-16-14(18)13-10(7-21-15(13)17-8)9-4-5-11(19-2)12(6-9)20-3/h4-7,13H,1-3H3 |
InChI 键 |
SSJHCLUTEZQNSU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=O)C2C(=CSC2=N1)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
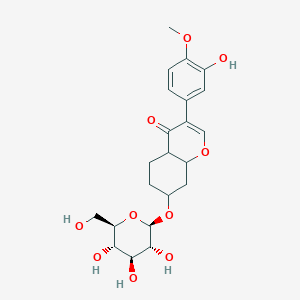
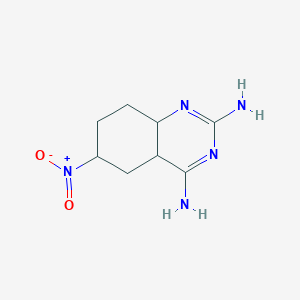
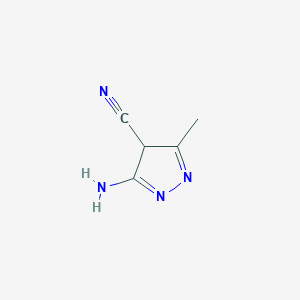
![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12357105.png)

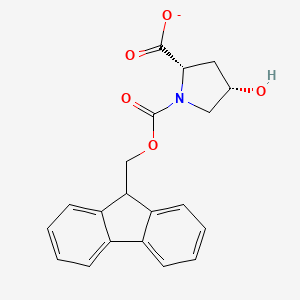

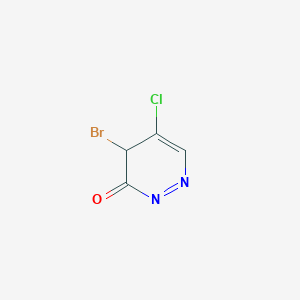
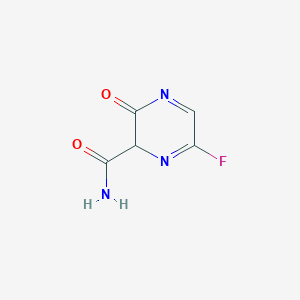
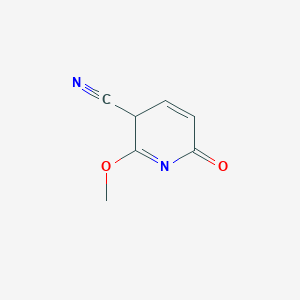
![5-[[5-[2-(3-Aminopropoxy)-6-methoxyphenyl]pyrazolidin-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride](/img/structure/B12357138.png)
